Epi-Deoxynegamycin is a derivative of negamycin, a natural antibiotic produced by the bacterium Streptomyces. This compound has garnered attention due to its potential as a readthrough drug, which can help in the treatment of genetic disorders caused by nonsense mutations. Epi-Deoxynegamycin and its derivatives are characterized by their ability to promote the readthrough of premature termination codons during protein synthesis, thereby allowing for the production of full-length proteins.
Epi-Deoxynegamycin is synthesized from negamycin, which is derived from Streptomyces purpeofurcus. The original isolation of negamycin was reported in the early 1980s, and subsequent research has focused on the synthesis and modification of its derivatives to enhance biological activity and reduce toxicity .
Epi-Deoxynegamycin falls under the classification of antibiotics and readthrough agents. It is specifically categorized as an aminoglycoside, a class known for its ability to inhibit bacterial protein synthesis by binding to ribosomal RNA.
The synthesis of epi-deoxynegamycin typically involves multiple steps, utilizing various chemical reactions to modify the core structure of negamycin. The methods include:
The total synthesis of epi-deoxynegamycin has been achieved with high yields through optimized synthetic routes. For example, one reported method involves a series of steps that include oxidation, hydrolysis, and coupling reactions, resulting in a final product that retains the desired biological properties while minimizing side effects .
Epi-Deoxynegamycin features a complex molecular structure characterized by multiple rings and functional groups that contribute to its activity. The key structural elements include:
The molecular formula for epi-deoxynegamycin is , with a molecular weight of approximately 270.3 g/mol. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are commonly used analytical techniques to confirm its structure .
Epi-Deoxynegamycin undergoes several important chemical reactions that enhance its therapeutic potential:
The synthetic pathways often involve multi-step reactions with careful control over reaction conditions such as temperature, pH, and solvent choice, which are critical for maximizing yield and purity.
Epi-Deoxynegamycin acts primarily by binding to the ribosomal RNA component of the bacterial ribosome. This interaction disrupts normal translation processes, allowing for readthrough of premature stop codons. The mechanism can be summarized as follows:
In vitro studies have shown that epi-deoxynegamycin can significantly increase readthrough efficiency compared to other compounds like G418, particularly in models mimicking human genetic disorders .
Epi-Deoxynegamycin is typically a white to off-white solid at room temperature. It exhibits moderate solubility in water and organic solvents due to its polar functional groups.
These properties are crucial for formulation into pharmaceutical preparations aimed at maximizing bioavailability and therapeutic efficacy .
Epi-Deoxynegamycin has several promising applications in scientific research and medicine:
epi-Deoxynegamycin is a stereoisomeric analogue of the natural dipeptide antibiotic negamycin. It belongs to a family of compounds that target the ribosomal decoding site, exhibiting unique biochemical properties due to its distinct stereochemical configuration. While its parent compound negamycin has broader antimicrobial activity and therapeutic potential for genetic disorders, epi-Deoxynegamycin serves as a critical tool for understanding structure-activity relationships within this antibiotic class.
epi-Deoxynegamycin was first isolated in 1977 from the fermentation broth of Streptomyces goshikiensis strain MD967-A2, alongside its congener leucyl-3-epi-deoxynegamycin [2]. This discovery occurred during systematic screening of Streptomyces species for novel antibiotics. Unlike negamycin (isolated from S. purpeofuscus in 1970), epi-Deoxynegamycin emerged from a distinct taxonomic group, highlighting the structural diversity within microbial secondary metabolites. Early studies noted its selective antibacterial activity against Gram-positive bacteria and some Gram-negative strains like Proteus vulgaris, though with significantly reduced potency compared to negamycin [2]. Its isolation represented a key milestone in mapping the biosynthetic versatility of Streptomyces in producing stereochemically varied peptidic natural products.
Table 1: Discovery Timeline of Negamycin Analogues
Compound | Year | Source Organism | Key Characteristics |
---|---|---|---|
Negamycin | 1970 | Streptomyces purpeofuscus | Broad-spectrum Gram-negative activity |
Leucylnegamycin | 1971 | Streptomyces sp. M890-C2 | Biosynthetic precursor of negamycin |
epi-Deoxynegamycin | 1977 | Streptomyces goshikiensis | C3 epimer with reduced antimicrobial spectrum |
epi-Deoxynegamycin (molecular formula: C₁₂H₂₅N₃O₅) shares the core dipeptide architecture of negamycin derivatives, characterized by a hydrazine bond linking β-hydroxy-γ-aminobutyric acid and 2,3-diaminopropionic acid moieties [2] [4]. Its defining structural features include:
Figure 1: Structural Comparison
Negamycin Deoxynegamycin epi-Deoxynegamycin C3-OH: R-config R-config S-config C5: CH(OH)-CH₃ CH₂-CH₃ CH₂-CH₃
This configuration places epi-Deoxynegamycin in a distinct subclass of negamycin analogues defined by combined C3 epimerization and C5 deoxygenation. Unlike N-terminal-modified derivatives (e.g., N6-methylnegamycin), its modifications occur in the central scaffold region, directly impacting ribosome interaction geometry [4].
Three fundamental properties distinguish epi-Deoxynegamycin from negamycin and related compounds:
Ribosomal Binding Affinity:Crystallographic studies reveal that negamycin binds the ribosomal decoding A-site by forming specific hydrogen bonds via its C3-OH (R configuration) and C5-OH groups. The C3 epimerization in epi-Deoxynegamycin disrupts key hydrogen bonds with 16S rRNA nucleotides (notably U1063 and A1196), reducing binding stability [4]. Deoxynegamycin (C5 deoxygenated, C3 R) retains partial activity, but epi-Deoxynegamycin’s dual modification causes synergistic disruption.
Antimicrobial Spectrum and Potency:epi-Deoxynegamycin exhibits a narrower spectrum and lower potency compared to negamycin. Testing against ESKAPE pathogens reveals MIC values 8–32× higher than negamycin (Table 2) [4]. While negamycin inhibits P. aeruginosa at 32 μg/mL, epi-Deoxynegamycin requires 256 μg/mL, indicating significantly reduced efficacy. It shows preferential activity against Staphylococcus aureus and Bacillus subtilis but minimal activity against Enterobacteriaceae.
Table 2: Comparative Activity of Negamycin Analogues
Compound | E. coli TT IC₅₀ (μM) | MIC vs S. aureus (μg/mL) | MIC vs P. aeruginosa (μg/mL) |
---|---|---|---|
Negamycin | 1.7 | 16 | 32 |
Deoxynegamycin | 3.3 | 128 | 128 |
epi-Deoxynegamycin | 12 | 128 | 256 |
3-epi-Negamycin | 12 | 128 | 256 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7